molecular formula C24H22ClN3O4 B15136505 (10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

Cat. No.: B15136505
M. Wt: 451.9 g/mol
InChI Key: RNPTYUSCHGJZAQ-FYSMJZIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the core hexacyclic structure: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The amino, chloro, hydroxy, and methyl groups are introduced through substitution reactions. Common reagents for these steps include amines, chlorinating agents, and alcohols.

    Final modifications: The ethyl and oxa groups are added in the later stages of the synthesis, often through alkylation and etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chloro group would produce a hydrocarbon.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, it may serve as a lead compound for the development of new drugs.

    Materials Science: Its unique hexacyclic structure could be useful in the design of new materials with specific properties, such as high stability or unique electronic characteristics.

    Biological Studies: The compound’s ability to interact with various biological molecules makes it a candidate for studies on enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may also interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione: This compound is unique due to its specific functional groups and hexacyclic structure.

    Other Hexacyclic Compounds: Compounds with similar hexacyclic structures but different functional groups may have different properties and applications.

Properties

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

InChI

InChI=1S/C24H22ClN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1

InChI Key

RNPTYUSCHGJZAQ-FYSMJZIKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)Cl)N=C4C3=C2)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)Cl)N=C4C3=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.